molecular formula C21H27N3O2 B2967746 N,N-dimethyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline CAS No. 2379986-88-4

N,N-dimethyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline

Cat. No.: B2967746
CAS No.: 2379986-88-4
M. Wt: 353.466
InChI Key: OSIYDRWUSYHQQC-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline is a complex organic compound that features a piperidine ring, a pyridine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.

    Coupling with Aniline: The final step involves coupling the piperidine-pyridine intermediate with aniline through a carbonylation reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can take place.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N,N-dimethyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It is used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application, but it often involves altering neurotransmitter levels or inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(4-{[(2-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline
  • N,N-dimethyl-4-(4-{[(4-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline

Uniqueness

N,N-dimethyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its binding affinity and selectivity towards molecular targets. This structural uniqueness can result in different pharmacological or material properties compared to its analogs.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-5-4-12-22-20(16)26-15-17-10-13-24(14-11-17)21(25)18-6-8-19(9-7-18)23(2)3/h4-9,12,17H,10-11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIYDRWUSYHQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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